
(4-Fluorophenyl)hydrazine
Overview
Description
(4-Fluorophenyl)hydrazine, a hydrazine derivative with the molecular formula C₆H₈ClFN₂ (as the hydrochloride salt), features a fluorine atom at the para position of the phenyl ring . This compound is widely utilized in organic synthesis, particularly in constructing heterocyclic frameworks such as thiazoles (e.g., BRAF kinase inhibitors) and pyrazoles . The fluorine substituent enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical design . Its crystal structure and reactivity have been extensively studied to optimize drug discovery pipelines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4-Fluorophenyl)hydrazine typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Industrial Production Methods: In industrial settings, the process is optimized for higher yield and purity. The reaction mixture is kept at strong acidity using concentrated hydrochloric acid to ensure complete reaction. Zinc powder is preferred as the reducing agent due to its high reducing property and ease of removal of impurities like zinc hydroxide .
Chemical Reactions Analysis
Types of Reactions: (4-Fluorophenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be further reduced to form hydrazones.
Substitution: It can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc powder and hydrochloric acid are commonly used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used.
Major Products:
Azo Compounds: Formed through oxidation.
Hydrazones: Formed through reduction.
Substituted Phenylhydrazines: Formed through nucleophilic substitution.
Scientific Research Applications
(4-Fluorophenyl)hydrazine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of tryptamine drugs for treating migraines and cluster headaches.
Agrochemicals: It is used in the preparation of various agrochemicals.
Analytical Chemistry: It is employed in the detection of sugars and aldehydes.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)hydrazine involves its interaction with various molecular targets:
Molecular Targets: It interacts with enzymes and receptors involved in the synthesis of neurotransmitters.
Pathways: It affects pathways related to the synthesis and regulation of serotonin and other neurotransmitters.
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazine Derivatives
4-Chlorophenylhydrazine
- Structure : A chlorine atom replaces fluorine at the para position (C₆H₇ClN₂).
- Synthesis : Similar to (4-Fluorophenyl)hydrazine, it is synthesized via condensation reactions but may require adjusted conditions due to chlorine’s larger atomic radius .
- This impacts reaction rates in hydrazone formation or cyclization .
- Applications : Used in agrochemicals (e.g., biodegradable pesticides) due to chlorine’s cost-effectiveness and stability .
4-Nitrophenylhydrazine
- Structure: Features a nitro group (-NO₂) at the para position (C₆H₇N₃O₂).
- Reactivity : The nitro group is a strong electron-withdrawing group, reducing the phenyl ring’s electron density. This decreases nucleophilicity but enhances stability in acidic conditions .
- Applications : Primarily used in analytical chemistry for derivatizing carbonyl compounds (e.g., ketones, aldehydes) and in chemical sensors due to its redox activity .
[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine
- Structure : Contains multiple substituents (two chlorines and a trifluoromethyl group) (C₇H₅Cl₂F₃N₂).
- Reactivity : The trifluoromethyl group (-CF₃) introduces steric hindrance and strong electron-withdrawing effects, making this compound less reactive in nucleophilic substitutions but stable under harsh conditions .
- Applications : Likely used in high-performance materials or specialty chemicals requiring thermal and chemical resistance .
Comparative Analysis
Electronic and Steric Effects
Substituent | Electron Effect | Steric Impact | Reactivity Trend |
---|---|---|---|
Fluorine (-F) | Strong -I effect | Low | Moderate nucleophilicity |
Chlorine (-Cl) | Moderate -I effect | Moderate | Higher nucleophilicity |
Nitro (-NO₂) | Strong -I, -M effects | Low | Low nucleophilicity |
Trifluoromethyl (-CF₃) | Very strong -I effect | High | Low reactivity in SN reactions |
Key Observations :
- Fluorine’s small size and high electronegativity balance reactivity and stability, making this compound ideal for drug synthesis .
- Nitro groups favor applications requiring electron-deficient aromatic systems, such as sensors or explosives .
Physical Properties
Key Observations :
- Nitro derivatives exhibit higher melting points due to stronger intermolecular forces (dipole-dipole interactions).
- Fluorine’s lipophilicity improves solubility in organic solvents, aiding pharmaceutical synthesis .
Key Observations :
Biological Activity
(4-Fluorophenyl)hydrazine is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, anticancer, and antiviral activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom on the para position of the phenyl ring attached to the hydrazine moiety. This specific substitution is crucial as it influences the compound's biological activity through changes in electronic properties and steric effects.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial efficacy of this compound and its derivatives. For instance, research has shown that compounds containing this hydrazine derivative exhibit significant activity against various Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
Salmonella typhi | 128 |
These findings suggest that this compound can serve as a potential scaffold for developing new antibacterial agents .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. A study reported that derivatives of this compound were effective against common fungal pathogens such as Candida albicans and Aspergillus niger.
Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Candida albicans | 32 |
Aspergillus niger | 64 |
The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity, although detailed mechanisms require further exploration .
Anticancer Activity
The anticancer potential of this compound has been investigated extensively. A series of derivatives were tested against various cancer cell lines, revealing significant growth inhibition.
Cell Line | Percent Growth Inhibition (% GI) |
---|---|
CCRF-CEM (leukemia) | 143.44 |
MDA-MB-468 (breast) | 29.55 |
UO-31 (renal cancer) | 41.32 |
One notable compound derived from this compound exhibited an EC50 value of 75 µM against HIV, indicating its potential in antiviral therapy as well .
Antiviral Activity
The antiviral properties of this compound have also been documented, particularly against HIV. Molecular docking studies indicated that derivatives can effectively bind to the active site of HIV integrase, suggesting a promising avenue for further drug development.
Case Studies
- Antibacterial Screening : A study conducted on a library of hydrazine derivatives found that those containing the (4-fluorophenyl) group displayed superior antibacterial activity compared to standard antibiotics like ciprofloxacin .
- Anticancer Evaluation : Another investigation highlighted the effectiveness of a specific derivative in inhibiting cancer cell proliferation across multiple lines, particularly in leukemia and breast cancer models .
- Molecular Modeling : Docking studies have illustrated favorable interactions between this compound derivatives and target proteins involved in cancer and viral replication pathways, reinforcing their potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for incorporating (4-Fluorophenyl)hydrazine into heterocyclic compounds?
this compound is frequently used in cyclocondensation or nucleophilic substitution reactions. For example, in the synthesis of 1-(4-fluorophenyl)-3-methyl-1H-1,2,4-triazole, it reacts with formamide and intermediates in a continuous-flow process using DMSO as a solvent, yielding 63% product . Similarly, ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate reacts with hydrazine hydrate to form carbohydrazide intermediates, which are further functionalized with carbon disulfide and halohydrocarbons to produce 1,3,4-oxadiazole derivatives .
Q. How are this compound-derived compounds characterized structurally?
Routine characterization includes:
- NMR spectroscopy : For example, ¹H and ¹³C NMR are used to confirm hydrazone formation (e.g., δ 7.59 ppm for aromatic protons in pyrazol-amine derivatives) .
- IR spectroscopy : Detection of N–H stretches (~3200 cm⁻¹) and C=O/N–N vibrations (~1650 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ = 178.24 for triazole derivatives) validate molecular weight .
Q. What are typical reactions involving this compound in organic synthesis?
Key reactions include:
- Hydrazone formation : Condensation with aldehydes/ketones (e.g., Schiff base ligands for metal complexes) .
- Cyclization : Formation of imidazo[2,1-b]thiazoles via reflux with hydrazine hydrate .
- Thioetherification : Reaction with carbon disulfide and alkyl halides to generate sulfur-containing heterocycles .
Advanced Research Questions
Q. How can side reactions like ring-opening be mitigated during this compound-mediated syntheses?
In benzoxazinone reactions, ring-opening occurs during nucleophilic displacement with hydrazine. This is avoided by using high-temperature fusion (250°C) instead of reflux, favoring closed quinazolinone formation over hydrolyzed intermediates . Kinetic studies and solvent selection (e.g., non-polar media) further suppress undesired pathways.
Q. What computational tools are used to model this compound reaction mechanisms?
Density functional theory (DFT) evaluates activation barriers and transition states. For hydrazine-catalyzed carbonyl–olefin metathesis, computational studies identified [2.2.2]-bicyclic hydrazines as optimal catalysts due to lower cycloreversion barriers (~5 kcal/mol reduction vs. [2.2.1] analogs) . Software like Gaussian or ORCA is employed for energy landscape analysis.
Q. How does this compound contribute to catalytic hydrogen production?
Hydrazine derivatives decompose catalytically to release H₂. For instance, this compound’s decomposition on transition-metal catalysts (e.g., Ni or Ru) generates impurity-free hydrogen, crucial for fuel cells. Activation mechanisms (e.g., dissociative vs. associative adsorption) dictate efficiency .
Q. What challenges arise in structural analysis of this compound derivatives?
- Tautomerism : Hydrazone-imine tautomeric equilibria complicate NMR interpretation .
- Isomer discrimination : Regioisomeric products (e.g., ortho vs. para substitution) require 2D NMR (e.g., NOESY) or X-ray crystallography .
Q. How is continuous-flow synthesis optimized for this compound derivatives?
Parameters include:
- Residence time : Adjusted to maximize intermediate stability (e.g., 2-step reactions in ).
- Solvent compatibility : Polar aprotic solvents (e.g., DMSO) enhance reactivity .
- Stoichiometry : Excess this compound (1.15 equiv) improves yields in triazole synthesis .
Properties
IUPAC Name |
(4-fluorophenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBMIRYQUFQQNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190589 | |
Record name | (4-Fluorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371-14-2 | |
Record name | 4-Fluorophenylhydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=371-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Fluorophenyl)hydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Fluorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-fluorophenyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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